Ethyl methyl terephthalate
Overview
Description
Ethyl methyl terephthalate is an organic compound that belongs to the class of esters. It is derived from terephthalic acid, which is a dicarboxylic acid, and is commonly used in the synthesis of various polymers and resins. This compound is known for its role in the production of polyesters, which are widely used in the textile and packaging industries.
Mechanism of Action
Target of Action
Ethyl Methyl Terephthalate (EMT) is primarily involved in the methanolysis of poly(ethylene terephthalate) (PET), a common plastic material . The primary target of EMT’s action is PET, and it plays a crucial role in the depolymerization of post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
EMT interacts with its target, PET, through a process called methanolysis. This process involves the breakdown of PET into monomeric components, which can then be utilized as a starting component to produce polymer materials . The methanolysis of PET is typically carried out at high temperatures and pressures, but research has shown that it can also be achieved at ambient conditions using catalysts like potassium carbonate .
Biochemical Pathways
The biochemical pathway involved in the action of EMT is the methanolysis of PET. This process involves the breakdown of PET into dimethyl terephthalate (DMT) and ethylene glycol . The methanolysis process is a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Pharmacokinetics
The methanolysis process suggests that emt, as a product of pet breakdown, may have significant environmental persistence .
Result of Action
The primary result of EMT’s action is the breakdown of PET into monomeric components, particularly DMT . This process allows for the recycling of PET, transforming it into a valuable feedstock that can be used to produce new polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl terephthalate can be synthesized through the esterification of terephthalic acid with ethanol and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to a temperature range of 150-200°C to achieve optimal yields .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of terephthalic acid, ethanol, and methanol into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield terephthalic acid, ethanol, and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohols, ethylene glycol, and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Transesterification: This reaction often requires an acid or base catalyst, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Hydrolysis: Terephthalic acid, ethanol, and methanol.
Reduction: Ethylene glycol and methanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl methyl terephthalate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters, which are essential materials in the textile and packaging industries.
Material Science: The compound is studied for its potential in creating high-performance materials with improved thermal and mechanical properties.
Biomedical Engineering: Research explores its use in developing biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Comparison with Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of polyethylene terephthalate (PET).
Diethyl terephthalate: Similar to ethyl methyl terephthalate but with two ethyl groups instead of one ethyl and one methyl group.
Uniqueness: this compound is unique due to its specific ester composition, which provides distinct properties compared to other terephthalate esters. Its combination of ethyl and methyl groups allows for tailored polymer properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZSOQUJLFTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344336 | |
Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22163-52-6 | |
Record name | Ethyl methyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL METHYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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